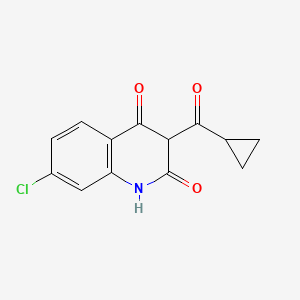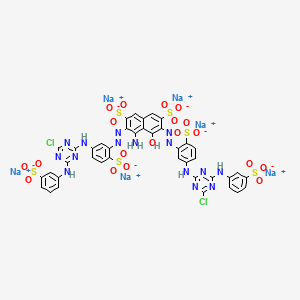
Hexasodium 4-amino-3,6-bis((5-((4-chloro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3,6-bis5-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound primarily used as a dye in the textile industry. It is known for its vibrant and long-lasting color properties, making it a popular choice for dyeing fabrics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene ring with sulfonic acid groups at the 2 and 7 positions. The amino group is introduced at the 4 position, followed by the formation of the triazine ring with a sulfonamido group at the 3 and 6 positions. The triazine ring is then connected to the naphthalene ring through an azo dye structure .
Industrial Production Methods
Industrial production typically involves the use of large-scale reactors where the necessary reagents are combined under controlled conditions. The reaction is carried out in a solvent mixture, often using dioxane or dichloroethane, with sodium carbonate as a base. The process may also involve microwave irradiation to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions in the triazine ring can be replaced by primary amines under reflux conditions.
Oxidation and Reduction: The azo dye structure can undergo redox reactions, altering its color properties.
Common Reagents and Conditions
Substitution: Primary amines, dioxane or dichloroethane as solvents, sodium carbonate as a base.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium dithionite.
Major Products
The major products formed from these reactions include various substituted triazine derivatives and modified azo dyes .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its azo dye structure, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate fabrics and biological tissues effectively. The triazine ring provides stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-3,6-bis5-4-chloro-6-(2-methyl-4-sulfophenyl)amino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-5-hydroxy-2,7-naphthalenedisulfonic acid (sodium salt)
- Hexasodium 4-amino-3,6-bis5-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
The unique combination of the naphthalene ring, triazine ring, and azo dye structure in this compound provides exceptional color stability and resistance to fading. Its solubility in water and ability to bind to various substrates make it highly versatile for different applications .
Eigenschaften
CAS-Nummer |
68133-24-4 |
|---|---|
Molekularformel |
C40H23Cl2N15Na6O19S6 |
Molekulargewicht |
1418.9 g/mol |
IUPAC-Name |
hexasodium;4-amino-3,6-bis[[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-26(79(65,66)67)24(15-20)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-16-21(8-10-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6 |
InChI-Schlüssel |
YRPZCUJHDXAQRR-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)
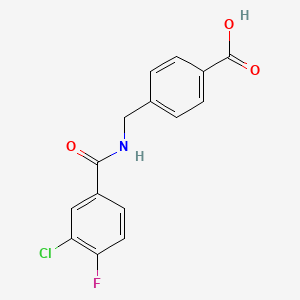
![6-(2,4-Difluorophenoxy)-2-(1,4-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14794753.png)
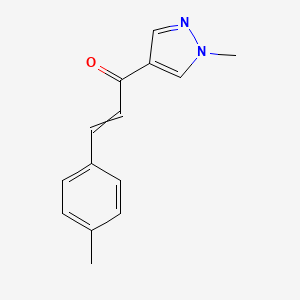
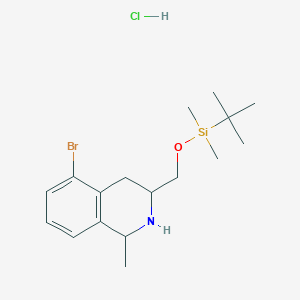
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)
![[(1R,1'R,4S,4'R,12'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B14794775.png)
![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
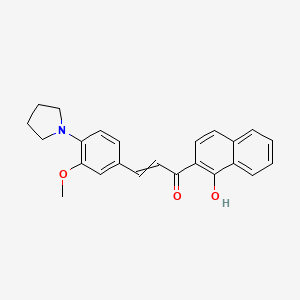

![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
